molecular formula C17H18N2O4S2 B2631201 2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868676-25-9

2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2631201
CAS No.: 868676-25-9
M. Wt: 378.46
InChI Key: XUDQMKQMSDOFDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives have been synthesized using various strategies, including heterocyclization of different substrates . The synthesis of thiophene derivatives is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene-based analogs have been synthesized by a variety of methods, including the Gewald condensation reaction, which involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activity

2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, a related compound, was synthesized using the Gewald reaction. It demonstrated significant in vitro anti-inflammatory and antioxidant activities, comparable to those of ibuprofen and ascorbic acid, respectively (K. P. Kumar, K. Anupama, K. A. Khan, 2008).

Antitumor Evaluation

Novel diarylsulfonylurea derivatives, including ethyl 2-[3-(4-unsubstituted or 4-substituted phenylsufonyl)ureido]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylates and related compounds, were synthesized and tested for their antitumor activity. Some derivatives exhibited broad-spectrum antitumor activity with notable selectivity toward colon cancer cell lines. Molecular modeling and pharmacophore prediction methods were used to study the antitumor activity of these compounds (M. El-Sherbeny, A. Abdel-Aziz, M. Ahmed, 2010).

Crystal Structure Analysis

The synthesis of 3‐Phenyl‐2‐(pyrrolidin‐1‐yl)‐6,7‐dihydro‐5H‐cyclopenta[b]thieno[5,4‐d]pyrimidin‐4(3H)‐one, a compound related to the chemical of interest, was reported. Its crystal structure analysis revealed significant molecular interactions and provided insights into its chemical properties (Yanggen Hu, Yu-Lu Chen, Ting Xie, Mingguo Liu, 2007).

Solvent-Free Synthesis

Solvent-free synthesis methods were employed to produce (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives, showcasing an efficient and eco-friendly approach to synthesizing related chemical compounds (G. Thirunarayanan, K. Sekar, 2013).

Mechanism of Action

While the specific mechanism of action for “2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is not mentioned in the search results, thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Safety and Hazards

While specific safety data for “2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is not available, it’s important to handle all chemical compounds with care. For example, “3-(Phenylsulfonyl)thiophene” should be handled with personal protective equipment and adequate ventilation .

Future Directions

Thiophene and its derivatives have been the focus of intense research due to their use as organic semiconductors, which find applications as transistors, solar cells, organic light-emitting diodes (OLED), etc . The preparation of organic materials, particularly polymers and molecules having fused aromatic systems with desired electronic/optoelectronic properties and solubility in common organic solvents, is still a challenge . This suggests that there is a lot of potential for future research in this area.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c18-16(21)15-12-7-4-8-13(12)24-17(15)19-14(20)9-10-25(22,23)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDQMKQMSDOFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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